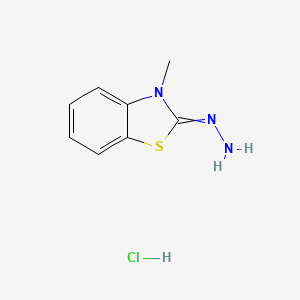

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

描述

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a chemical reagent with the molecular formula C₈H₉N₃S·HCl and a molecular weight of 215.70 (CAS: 4338-98-1) . It is widely utilized in analytical chemistry for colorimetric and spectrophotometric assays due to its ability to form stable chromogenic complexes with various analytes. MBTH participates in oxidative coupling reactions, making it valuable in detecting formaldehyde, phenols, selenium, and pharmaceutical compounds like captopril and clozapine . Its applications extend to enzymatic assays (e.g., tyrosinase activity) and fungal cell wall analysis .

属性

IUPAC Name |

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZPVSPULCMUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884060 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-98-1, 14448-67-0, 149022-15-1 | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

N-Methylaniline-Based Route

The earliest method, described in CN1634900A and CN1291981C, begins with N-methylaniline as the starting material. The synthesis involves four steps:

-

Formation of N-methyl-N-phenylthiourea : N-methylaniline reacts with thiocyanate in hydrochloric acid, yielding thiourea derivatives.

-

Cyclization via bromination : Bromine induces cyclization to form 3-methyl-2-iminobenzothiazole hydrobromide. This step requires careful temperature control (0–5°C) to prevent polybromination.

-

Hydrazone formation : The hydrobromide intermediate reacts with hydrazine hydrate in a 1:2–4 molar ratio, typically in ethanol-water solvent at 72–78°C for 60–105 minutes.

-

Hydrochloride salt preparation : The free base is treated with hydrochloric acid (1:6–12 molar ratio) at 75–80°C.

Key Data:

| Parameter | Value |

|---|---|

| Total Yield | 40–45% |

| Bromine Consumption | 1.2–1.5 equivalents |

| Reaction Time (Step 3) | 1–2 hours |

This route’s limitations include the use of carcinogenic nitroso intermediates and the explosive risk of bromine handling. Additionally, the multi-step process increases purification complexity, reducing scalability.

One-Pot Synthesis from 2-Mercaptobenzothiazole

Reaction Mechanism and Optimization

The CN110903263B patent (2018) revolutionized MBTH-HCl synthesis by adopting a one-pot strategy. Starting with 2-mercaptobenzothiazole, the method involves:

-

Alkaline salt formation : Treatment with NaOH or KOH enhances nucleophilicity.

-

Methylation : Methyl benzenesulfonate acts as a methylating agent, avoiding dimethyl sulfate’s toxicity.

-

Hydrazine coupling : Hydrazine hydrate directly converts the methylated intermediate into MBTH.

-

Acidification : Hydrochloric acid yields the final hydrochloride salt.

Critical optimizations include:

Performance Metrics:

This approach reduces production costs by 60% and eliminates carcinogenic byproducts, making it industrially superior.

Alternative Routes and Their Challenges

Dimethyl Sulfate-Mediated Methylation

Early literature (e.g., Anal. Chem. 1961) utilized dimethyl sulfate for methylating 2-mercaptobenzothiazole. However, its neurotoxicity and environmental persistence led to discontinuation. Modern protocols favor methyl benzenesulfonate, which is hydrolytically stable and less toxic.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions

3-Methyl-2-benzothiazolinone hydrazone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form electrophilic intermediates.

Coupling Reactions: It participates in oxidative coupling reactions to form colored products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide and horseradish peroxidase. These reactions are typically carried out under acidic conditions (pH 3.5) and involve the formation of colored chromophores .

Major Products Formed

The major products formed from these reactions are often colored complexes, such as tetraazapentamethine dyes, which are used in various analytical applications .

科学研究应用

Analytical Chemistry

Metal Ion Detection

3-Methyl-2-benzothiazolinone hydrazone hydrochloride serves as a reagent for the detection of metal ions, particularly in environmental monitoring and laboratory quality control. It forms colored complexes with metal ions, allowing for their quantification through spectrophotometric methods.

Table 1: Metal Ion Detection Using this compound

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Copper (II) | Spectrophotometry | Low µg/L range |

| Iron (III) | Colorimetric analysis | Low µg/L range |

| Lead (II) | Complex formation | Low µg/L range |

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates, aiding in the development of new drugs. Its role as a chromogenic reagent is crucial in determining the concentration of active pharmaceutical ingredients.

Case Study: Drug Development

In a study published in Analytical Biochemistry, researchers demonstrated the use of this compound in developing a method for quantifying the activity of tyrosinase, an enzyme involved in melanin production. This method provided insights into potential therapeutic targets for skin disorders .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in studies related to enzyme inhibition, providing insights into metabolic pathways and potential drug targets. It is particularly useful in assays involving peroxidases and other oxidoreductases.

Table 2: Enzyme Assays Using this compound

| Enzyme | Assay Type | Application |

|---|---|---|

| Horseradish Peroxidase | Colorimetric assay | Hydrogen peroxide quantification |

| Tyrosinase | Spectrophotometric assay | Melanin synthesis studies |

Material Science

Polymer Formulation

In material science, this compound is used to enhance the properties of polymers and coatings. Its ability to form stable complexes with various substrates makes it suitable for improving material durability and functionality.

Food Industry

Preservative Potential

The compound is explored for its potential as a food preservative, helping to extend shelf life while maintaining safety and quality. Its antimicrobial properties are beneficial in preventing spoilage.

Case Study: Food Preservation Research

Research has indicated that this compound can effectively inhibit microbial growth in food products, thereby enhancing their shelf life without compromising quality .

作用机制

The mechanism of action of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride involves its oxidation to form an electrophilic intermediate. This intermediate then participates in coupling reactions with various analytes to form colored products. The molecular targets and pathways involved in these reactions are primarily related to the formation of chromophores and the detection of specific analytes .

相似化合物的比较

MBTH is part of a broader class of reagents used in oxidative coupling, diazotization, and chromogenic reactions. Below is a detailed comparison with structurally or functionally similar compounds, emphasizing sensitivity, applications, and limitations.

Sensitivity and Detection Limits

Key Findings :

- In formaldehyde detection, the enzymatic AOP method (slope = 59.3) outperforms MBTH in sensitivity but requires complex enzymatic setups .

- For selenium, MBTH couples with NEDA or DPH to form stable blue (590 nm) or pink (520 nm) products, offering flexibility in environmental analysis .

- MBTH’s extinction coefficient (ε = 69 mM⁻¹cm⁻¹ in peroxidase assays) is higher than Nash’s reagent (ε ≈ 12.6 mM⁻¹cm⁻¹), making it more suitable for low-concentration detection .

Key Findings :

- MBTH’s adaptability in pharmaceutical analysis (e.g., captopril, clozapine) ensures accuracy (99–102% recovery) and compatibility with formulation excipients .

- In fungal studies , MBTH-based colorimetric assays quantify chitosan in Cryptococcus neoformans cell walls, demonstrating reproducibility across strains .

Reaction Mechanisms and Stability

- MBTH : Forms azine derivatives via oxidative coupling, often requiring oxidants like Fe³⁺ or Ce⁴⁺. Stable chromogens (e.g., pink complex at 503 nm) enable delayed measurements .

- Less stable under acidic conditions .

- BM Reagent : Involves diazotization and coupling; sensitive to light and pH fluctuations .

Interference and Practical Considerations

- MBTH assays for phenols are affected by sulfides and oxidizing agents, necessitating sample pretreatment .

- In contrast, Purpald is less prone to interference but requires stringent pH control .

生物活性

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) is a compound with significant biological activity, primarily recognized for its applications in analytical chemistry and potential therapeutic uses. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

- IUPAC Name: (Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine; hydrochloride

- Molecular Formula: C10H10ClN3S

- Molecular Weight: 215.71 g/mol

- Solubility: Soluble in water, dimethyl sulfoxide, and methanol .

1. Enzymatic Activity Determination

MBTH is widely used as a chromogenic reagent for the determination of various enzymatic activities. A notable application is its use in the continuous spectrophotometric method to measure the monophenolase activity of tyrosinase. The coupling reaction between MBTH and quinones produced during the oxidation of monophenols allows for sensitive detection of enzyme activity .

2. Antimalarial Potential

Recent studies have highlighted the antimalarial properties of benzothiazole hydrazones, including MBTH derivatives. Research indicates that these compounds can chelate free iron and inhibit heme polymerization in Plasmodium species, which is crucial for malaria parasite survival. For instance, a specific derivative exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum in vitro and improved survival rates in infected murine models .

3. Toxicological Profile

The compound has been evaluated for its toxicity. Studies report moderate acute toxicity with LD50 values indicating significant risk upon ingestion. The major toxicological effects observed include convulsions at higher doses, emphasizing the need for caution during handling .

Case Studies and Research Findings

The biological activity of MBTH can be attributed to its electrophilic nature, allowing it to participate in various biochemical reactions:

- Enzyme Coupling Reactions: MBTH reacts with quinones and other electrophiles to form stable adducts that can be quantified spectrophotometrically.

- Iron Chelation: The ability to chelate iron is significant for its antimalarial effects, disrupting essential processes in malaria parasites.

常见问题

What is the primary role of MBTH HCl in spectrophotometric assays, and how does its mechanism enable quantitative analysis?

MBTH HCl acts as a chromogenic reagent in spectrophotometric methods, facilitating the formation of colored complexes via oxidative coupling reactions. For example, in the determination of captopril (CPT) , MBTH HCl reacts with ferric chloride (FeCl₃) to generate an electrophilic intermediate, which couples with CPT to form a green-yellow product (λmax = 395 nm). This reaction is pH- and temperature-dependent, with optimal conditions at 25°C and neutral pH . The absorbance correlates linearly with analyte concentration, enabling quantification through calibration curves (e.g., linear range: 0.5–22.5 µg/mL) .

How can researchers optimize reaction conditions for MBTH HCl-based kinetic spectrophotometric assays?

Optimization involves systematic variation of parameters:

- Reagent concentration : MBTH HCl (1×10⁻² M) and FeCl₃ (0.5% w/v) are typical starting points .

- Reaction time : Fixed-time (8 min) or rate-data methods (4–16 min) are validated for kinetic stability .

- Interference mitigation : Adjust pH to suppress competing reactions (e.g., from thiocyanate or nitrite in cyanide assays) .

Experimental design tools like 24-1 fractional factorial designs (e.g., varying MBTH volume, FeCl₃ concentration, and reaction time) can identify dominant factors .

What analytical validation parameters are critical when using MBTH HCl in pharmaceutical assays?

Validation requires:

- Linearity : Regression equations (e.g., A = 0.042C + 0.003, R² = 0.9994) .

- Precision : Relative standard deviation (RSD) <2% for intraday/interday reproducibility .

- Accuracy : Recovery studies (99.39–101.64%) via spiked samples .

- Sensitivity : Sandell’s sensitivity (0.008 µg/cm²) and molar absorptivity (1.2×10⁴ L·mol⁻¹·cm⁻¹) .

Statistical validation (t-tests, F-tests) ensures equivalence to reference methods (e.g., HPLC) .

How does MBTH HCl compare to alternative reagents in detecting thiol-containing compounds like captopril?

MBTH HCl offers advantages over traditional reagents (e.g., Ellman’s reagent):

- Selectivity : Minimal interference from excipients (e.g., starch, lactose) in pharmaceutical formulations .

- Cost-effectiveness : Avoids expensive enzymes or fluorophores .

- Dynamic range : Detects CPT at lower concentrations (0.5 µg/mL vs. 2 µg/mL for iodimetric methods) .

However, it requires careful pH control to avoid side reactions with oxidizing agents .

What advanced applications of MBTH HCl exist beyond pharmaceutical analysis?

- Environmental monitoring : MBTH HCl quantifies residual chlorine (e.g., chloramine-B) in water samples via electrophilic coupling .

- Enzyme activity assays : Used in polyphenol oxidase (PPO) inhibition studies by enhancing colorimetric detection of L-DOPA oxidation .

- Cyanide detection : Forms a stable complex with formaldehyde-cyanide adducts (ε = 4.3×10⁴ L·mol⁻¹·cm⁻¹) .

What are the key solubility and stability considerations for preparing MBTH HCl solutions?

- Solubility : Soluble in water, methanol, and DMSO (≥10 mg/mL) .

- Stability : Freshly prepared solutions are recommended to avoid degradation. Storage at ambient temperature in dark, airtight containers prevents oxidation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

How can researchers troubleshoot inconsistencies in MBTH HCl-based assay results?

- Signal drift : Check reagent purity (≥97% recommended) and exclude batch-to-batch variability .

- Non-linear calibration : Verify reaction completion (e.g., extend reaction time) or reduce analyte concentration .

- Interference : Use masking agents (e.g., EDTA for metal ions) or employ separation techniques (e.g., dialysis in insulin assays) .

What safety protocols are essential when handling MBTH HCl in the laboratory?

- Hazard classification : Toxic if swallowed (H301); use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize with dilute NaOH before disposal to avoid environmental release .

- Storage : Keep in sealed containers away from light and moisture to prevent hydrate/anhydrous form interconversion .

How does the hydrate form of MBTH HCl impact its analytical performance?

The monohydrate form (CAS 38894-11-0) has a molecular weight of 233.72 g/mol vs. anhydrous (215.71 g/mol) . Hydrate content must be accounted for in solution preparation to avoid molarity errors. Thermal gravimetric analysis (TGA) confirms dehydration at 110–120°C .

What computational or instrumental techniques complement MBTH HCl-based methods?

- Job’s plot/mole-ratio method : Determines stoichiometry of MBTH-analyte complexes (e.g., 1:1 for CPT-MBTH) .

- HPLC coupling : Validates spectrophotometric results for regulatory compliance .

- Chemometrics : Multivariate analysis optimizes multi-analyte systems (e.g., residual chlorine and cyanide in water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。